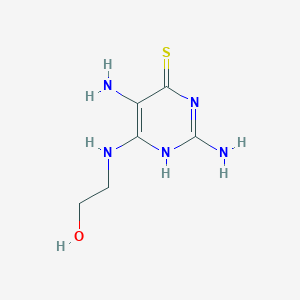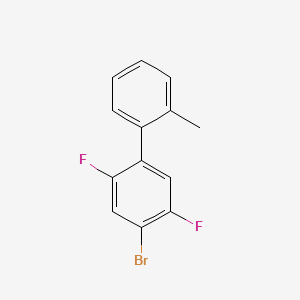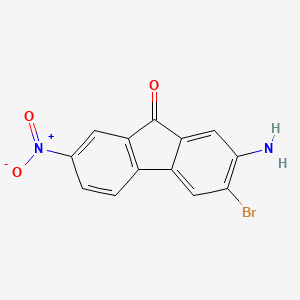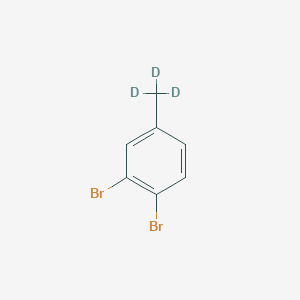
2-(Morpholin-4-yl)-3-pentyl-2,3-dihydro-1-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol typically involves the reaction of benzofuran derivatives with morpholine and pentyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may include large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzofuran core .
Wissenschaftliche Forschungsanwendungen
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Wirkmechanismus
The mechanism of action of 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin. These compounds share a similar benzofuran core but differ in their functional groups and biological activities . The unique combination of the morpholine and pentyl groups in 2-morpholin-4-yl-3-pentyl-2,3-dihydrobenzofuran-5-ol distinguishes it from other benzofuran derivatives, providing distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1886-41-5 |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-3-pentyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H25NO3/c1-2-3-4-5-14-15-12-13(19)6-7-16(15)21-17(14)18-8-10-20-11-9-18/h6-7,12,14,17,19H,2-5,8-11H2,1H3 |
InChI-Schlüssel |
WMSNARZQGYCVAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(OC2=C1C=C(C=C2)O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





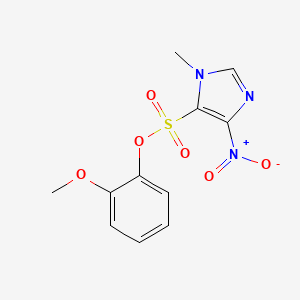
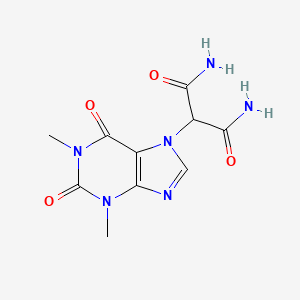

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
